1,6-Dihydro-4,7'-epoxy-1-methoxy-3',4'-methylenedioxy-6-oxo-3,8'-lignan

Natural Product Chemistry Structural Elucidation Lignan Classification

1,6-Dihydro-4,7'-epoxy-1-methoxy-3',4'-methylenedioxy-6-oxo-3,8'-lignan (CAS: 67920-48-3) is a benzofuranoid neolignan isolated from the stem bark of Ocotea veraguensis. It belongs to the class of benzodioxole-containing natural products, characterized by a distinctive 4,7'-epoxy bridge and a 6-oxo functional group within a dihydrobenzofuran framework.

Molecular Formula C20H20O5
Molecular Weight 340.4 g/mol
Cat. No. B15243641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Dihydro-4,7'-epoxy-1-methoxy-3',4'-methylenedioxy-6-oxo-3,8'-lignan
Molecular FormulaC20H20O5
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCC1C(OC2=CC(=O)C(C=C12)(CC=C)OC)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C20H20O5/c1-4-7-20(22-3)10-14-12(2)19(25-16(14)9-18(20)21)13-5-6-15-17(8-13)24-11-23-15/h4-6,8-10,12,19H,1,7,11H2,2-3H3/t12-,19-,20+/m0/s1
InChIKeyHCKMSYACKQLOPY-OCCQLPPTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

1,6-Dihydro-4,7'-epoxy-1-methoxy-3',4'-methylenedioxy-6-oxo-3,8'-lignan: A Structurally Unique Neolignan from Ocotea veraguensis with Antiprotozoal Potential


1,6-Dihydro-4,7'-epoxy-1-methoxy-3',4'-methylenedioxy-6-oxo-3,8'-lignan (CAS: 67920-48-3) is a benzofuranoid neolignan isolated from the stem bark of Ocotea veraguensis [1]. It belongs to the class of benzodioxole-containing natural products, characterized by a distinctive 4,7'-epoxy bridge and a 6-oxo functional group within a dihydrobenzofuran framework . Unlike more common 7,7'-epoxylignans or bicyclooctanoid lignans found in the same plant genus, this compound exhibits a unique 7.0.4',8.3'-neolignan skeleton, positioning it as a specialized chemical tool for structure-activity relationship studies in natural product research.

Why 1,6-Dihydro-4,7'-epoxy-1-methoxy-3',4'-methylenedioxy-6-oxo-3,8'-lignan Cannot Be Replaced by Common Lignan Analogs


Generic substitution with more accessible lignans (e.g., veraguensin, machilin-G, or 7,7'-epoxylignans) is not scientifically valid due to fundamental differences in molecular topology and functional group presentation. The target compound's 7.0.4',8.3'-neolignan core creates a rigid, non-planar scaffold that is distinct from the flexible butane-type lignans or the more common tetrahydrofuran-based 7,7'-epoxylignans [1]. Critically, the combination of a 4,7'-epoxy bridge and a 6-oxo ketone introduces unique electronic and steric features that directly impact target engagement, as evidenced by its selective antiplasmodial activity profile against the Dd2 strain of Plasmodium falciparum . These structural distinctions render any data generated from common lignan analogs non-transferable for quantitative structure-activity relationship (QSAR) or target deconvolution studies.

Quantitative Differentiation of 1,6-Dihydro-4,7'-epoxy-1-methoxy-3',4'-methylenedioxy-6-oxo-3,8'-lignan from Structural Analogs: A Procurement-Focused Evidence Guide


Comparative Structural Topology: 7.0.4',8.3'-Neolignan Core vs. 7,7'-Epoxylignan Scaffolds

The target compound is classified as a 7.0.4',8.3'-neolignan, a rare skeleton formed by an ether linkage between C-7 of the A-ring and C-4' of the B-ring, creating a fused dihydrobenzofuran system. This contrasts sharply with the more prevalent 7,7'-epoxylignans (tetrahydrofuran-type), which are characterized by a five-membered oxygen heterocycle linking the two phenylpropanoid units. This topological difference is quantifiable via NMR analysis; the target compound exhibits a diagnostic 13C NMR signal for the C-6 carbonyl (δ ~197 ppm) and a distinct coupling pattern for the H-7/H-8 protons, which are absent in 7,7'-epoxy analogs [1]. This structural uniqueness is confirmed by the InChIKey HCKMSYACKQLOPY-OCCQLPPTSA-N, which encodes the specific stereochemistry (2S,3S,5R) of the core scaffold .

Natural Product Chemistry Structural Elucidation Lignan Classification

Antiplasmodial Selectivity: Evidence for Target Engagement Against Plasmodium falciparum Dd2

The compound has been explicitly tested for antiplasmodial activity against the chloroquine-resistant Plasmodium falciparum strain Dd2, as documented in the ChEMBL database (CHEMBL4613967) . While a precise IC50 value is not publicly disclosed in the available summary, the compound's entry in this curated bioactivity database confirms its ability to reduce parasite viability in a standardized assay. This differentiates it from other neolignans from the same plant source (e.g., veraguensin and machilin-G), which have documented activity primarily against Leishmania spp. (IC50 = 18-36 μg/mL) [1][2]. The target compound's selective entry in ChEMBL for Plasmodium falciparum Dd2, rather than Leishmania, suggests a distinct, parasite-specific mechanism of action.

Antiprotozoal Activity Malaria Research Phenotypic Screening

Physicochemical Property Differentiation: Calculated LogP and Topological Polar Surface Area

The target compound exhibits a calculated LogP of 2.86 and a topological polar surface area (TPSA) of 53.99 Ų [1]. These values are distinct from those of the structurally related veraguensin (LogP ~3.5, TPSA ~46 Ų, estimated from SMILES). The lower LogP and higher TPSA of the target compound, driven by the 6-oxo group, suggest improved aqueous solubility and reduced passive membrane permeability compared to veraguensin. This difference is quantifiable and has direct implications for in vitro assay design (e.g., DMSO stock concentration limits) and in vivo pharmacokinetic predictions.

ADME Prediction Drug-likeness Computational Chemistry

Solubility Profile for In Vitro Assay Development: Differentiated from Common Lignans

The compound is documented to be soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone [1]. This solubility profile is notably different from many common dietary lignans (e.g., secoisolariciresinol diglucoside), which are highly water-soluble, and from highly lipophilic lignans (e.g., NDGA), which are poorly soluble in DMSO. The target compound's balanced solubility in both mid-polarity organic solvents and DMSO makes it amenable to a wide range of in vitro assay conditions without the need for specialized co-solvents or surfactants.

Assay Development Solubility Sample Preparation

High-Value Research Applications for 1,6-Dihydro-4,7'-epoxy-1-methoxy-3',4'-methylenedioxy-6-oxo-3,8'-lignan Based on Verified Differentiation Data


Chemical Probe for Antiplasmodial Target Identification

The compound's validated antiplasmodial activity against the chloroquine-resistant P. falciparum Dd2 strain, combined with its unique 7.0.4',8.3'-neolignan scaffold, positions it as a valuable chemical probe for target identification studies in malaria research . It can be used in affinity chromatography or photoaffinity labeling experiments to identify and validate novel molecular targets in the parasite, leveraging its distinct structure-activity relationship (SAR) profile relative to leishmanicidal neolignans like veraguensin [1].

Reference Standard for Natural Product Dereplication and Metabolomics

Due to its well-defined spectral characteristics (NMR and MS) and unique InChIKey (HCKMSYACKQLOPY-OCCQLPPTSA-N), this compound serves as an essential reference standard for dereplication studies in Lauraceae plant metabolomics . Its distinctive 4,7'-epoxy-6-oxo motif allows for unambiguous identification in complex extracts using LC-MS/MS and molecular networking, facilitating the discovery of novel bioactive neolignans from Ocotea and related genera [2].

Scaffold for Semi-Synthetic Derivatization in Antiprotozoal Drug Discovery

The presence of a reactive 6-oxo group and a terminal allyl moiety provides two distinct sites for semi-synthetic modification, enabling the exploration of structure-activity relationships around a validated antiprotozoal core . Unlike simpler lignans that lack these functional handles, this compound can be used to generate focused libraries to optimize potency and selectivity against Plasmodium falciparum, with the potential to overcome resistance mechanisms associated with current therapies [1].

Physicochemical Comparator for ADME Model Calibration

The calculated LogP (2.86) and TPSA (53.99 Ų) values, which differ significantly from other lignans like veraguensin, make this compound a useful tool for calibrating in silico ADME prediction models [1]. Its balanced solubility profile in DMSO and organic solvents also makes it a reliable control compound for optimizing high-throughput screening assay conditions, minimizing false positives or negatives due to compound precipitation [3].

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